molecular formula C26H46B2O4 B13658956 2-(3,3-Dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;2-(4,4-dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3,3-Dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;2-(4,4-dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13658956
M. Wt: 444.3 g/mol
InChI Key: VARZZUBSTAKLMQ-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-(4,4-dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are organoboron compounds. These compounds are characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a cyclopentene ring with dimethyl substituents. They are used in various chemical reactions, particularly in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves the reaction of cyclopentene derivatives with boronic acid or boronate esters. The reaction conditions often include the use of a catalyst, such as palladium or platinum, and may require an inert atmosphere to prevent oxidation. The reaction is usually carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures.

Industrial Production Methods

Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compounds are then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: These compounds can undergo oxidation reactions, where the boron atom is oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron atom back to its original state or to other boron-containing species.

    Substitution: The compounds can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Boron-containing species with lower oxidation states.

    Substitution: Compounds with new functional groups replacing the boron atom.

Scientific Research Applications

These compounds have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.

    Biology: Employed in the synthesis of biologically active molecules and as probes in biochemical assays.

    Medicine: Investigated for their potential use in drug development and as therapeutic agents.

    Industry: Utilized in the production of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of these compounds involves the interaction of the boron atom with other molecules. The boron atom can form stable complexes with various ligands, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-Dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(4,4-Dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

These compounds are unique due to the presence of the dioxaborolane ring and the specific arrangement of the cyclopentene and dimethyl groups. This structure imparts unique reactivity and stability, making them valuable in various chemical processes.

Properties

Molecular Formula

C26H46B2O4

Molecular Weight

444.3 g/mol

IUPAC Name

2-(3,3-dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;2-(4,4-dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/2C13H23BO2/c2*1-11(2)8-7-10(9-11)14-15-12(3,4)13(5,6)16-14/h9H,7-8H2,1-6H3;7H,8-9H2,1-6H3

InChI Key

VARZZUBSTAKLMQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(CC2)(C)C.B1(OC(C(O1)(C)C)(C)C)C2=CCC(C2)(C)C

Origin of Product

United States

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